molecular formula C4H6N2O3S B12576951 6-Methyl-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione CAS No. 600718-40-9

6-Methyl-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione

Cat. No.: B12576951
CAS No.: 600718-40-9
M. Wt: 162.17 g/mol
InChI Key: ZAVMYOXCENQZOG-UHFFFAOYSA-N
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Description

6-Methyl-1λ⁶,2,6-thiadiazine-1,1,3(2H,6H)-trione is a sulfur- and nitrogen-containing heterocyclic compound characterized by a thiadiazine core substituted with a methyl group and three ketone oxygen atoms. Key functional groups include the sulfone (SO₂) and carbonyl (C=O) moieties, which contribute to its polarity and reactivity .

Properties

CAS No.

600718-40-9

Molecular Formula

C4H6N2O3S

Molecular Weight

162.17 g/mol

IUPAC Name

6-methyl-1,1-dioxo-1,2,6-thiadiazin-3-one

InChI

InChI=1S/C4H6N2O3S/c1-6-3-2-4(7)5-10(6,8)9/h2-3H,1H3,(H,5,7)

InChI Key

ZAVMYOXCENQZOG-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=O)NS1(=O)=O

Origin of Product

United States

Preparation Methods

Cyclization of Sulfonimidamides with Carbonyl Compounds

One of the most effective methods involves the reaction of sulfonimidamides with carbonyl compounds under controlled conditions, often employing mechanochemical or solvent-assisted techniques to enhance yield and reduce reaction times.

Step Reagents & Conditions Description
1 Sulfonimidamide + Carbonyl compound Formation of intermediate imine or aminal
2 Cyclization under heating or mechanochemical activation Ring closure to form thiadiazine core
3 Oxidation (e.g., with peracids or hydrogen peroxide) Introduction of sulfonyl groups to yield 1,1,3-trione

This method benefits from high atom economy and reduced solvent use, aligning with green chemistry principles.

Oxidative Cyclization of Sulfonamides

An alternative approach uses sulfonamides bearing methyl substituents, which undergo oxidative cyclization with oxidants such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in acidic media to form the thiadiazine-1,1,3-trione ring system.

Oxidant Solvent Temperature Yield (%) Notes
m-CPBA Dichloromethane 0–25 °C 65–80 Mild conditions, good selectivity
H2O2 (30%) Acetic acid 50–70 °C 55–75 Environmentally friendly oxidant

This method is widely used for preparing sulfonylated thiadiazines with various substituents, including methyl groups at position 6.

Alkylation of Preformed Thiadiazine-1,1,3-trione Rings

In some cases, the thiadiazine-1,1,3-trione core is synthesized first, followed by selective alkylation at the 6-position using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Base Methylating Agent Solvent Temperature Yield (%) Comments
K2CO3 Methyl iodide Acetone Reflux 60–70 Requires careful control to avoid over-alkylation
NaH Dimethyl sulfate DMF 0–25 °C 65–75 High selectivity for mono-methylation

This approach allows for structural diversification after ring formation.

Research Findings and Optimization

  • Mechanochemical synthesis has been shown to improve reaction efficiency and reduce solvent waste in the preparation of thiadiazine derivatives, including methyl-substituted variants.
  • Oxidation conditions critically affect the yield and purity of the 1,1,3-trione moiety; mild oxidants favor selective sulfonylation without ring degradation.
  • Substituent effects : The presence of a methyl group at position 6 influences the electronic properties of the ring, which can affect cyclization kinetics and oxidation steps.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Limitations
Cyclization of sulfonimidamides Sulfonimidamide + Carbonyl Heating or mechanochemical Solvent-free or minimal solvent High atom economy, green Requires pure precursors
Oxidative cyclization of sulfonamides Sulfonamide derivatives m-CPBA, H2O2 Mild to moderate heat Good selectivity, scalable Oxidant handling, possible over-oxidation
Post-ring alkylation Preformed thiadiazine-1,1,3-trione Methyl iodide, bases Reflux or room temp Structural diversification Risk of multiple alkylations

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound undergoes nucleophilic substitution at the sulfur center or methyl group. Key examples include:

  • Reaction with α-haloketones : In anhydrous ethanol under reflux, 6-methyl-thiadiazine-trione reacts with α-bromoacetophenone to form triazolo[3,4-b] thiadiazine derivatives (e.g., 9b ) via S-alkylation and cyclization . Microwave irradiation (MWI) significantly improves yields (94%) compared to conventional heating (82%) .

Table 1: Reaction Conditions and Yields

ReactantConditionsProductYieldSource
α-BromoacetophenoneEtOH, reflux, 2 hrsTriazolo[3,4-b]thiadiazine (9b )82%
α-BromoacetophenoneMWI, 1.5 minTriazolo[3,4-b]thiadiazine (9b )94%

Cyclocondensation Reactions

Cyclocondensation with hydrazine derivatives or thiosemicarbazides forms fused heterocycles:

  • With 4-substituted thiosemicarbazides : In slightly acidic conditions (HBr), cyclocondensation yields stable 6H-1,3,4-thiadiazine hydrobromides without isomerization . The reaction proceeds via intermediate thiolate formation, followed by ring closure .

Example :

4-Amino-thiosemicarbazide+α-chloroketoneHBr, 80°C6H-1,3,4-thiadiazine hydrobromide[3]\text{4-Amino-thiosemicarbazide} + \text{α-chloroketone} \xrightarrow{\text{HBr, 80°C}} \text{6H-1,3,4-thiadiazine hydrobromide} \quad[3]

Oxidation and Reduction

  • Oxidation with oxalyl chloride : Forms triazolo[3,4-b] thiadiazine-6,7-dione (12 ) in 78–90% yield under reflux or MWI .

  • Reduction with NaBH₄ : The trione group is reduced to diol intermediates, though specific data for this compound requires further validation.

Carboxymethylation

Reaction with ethyl bromoacetate in ethanol (NaOEt catalyst) produces 6-ethoxy-7H-triazolo[3,4-b]thiadiazine (13 ) in 79–94% yield .

Microwave-Assisted Reactions

MWI enhances reaction efficiency and selectivity:

  • Synthesis of triazolothiadiazines : MWI reduces reaction time from 8–10 hours (conventional) to 3 minutes, increasing yields by 10–15% .

  • Condensation with bromoacetyl bromide : Yields 3-(3-fluorophenyl)-5,7-dihydro-thiadiazin-6-one (14 ) in 89–95% yield under MWI vs. 78–85% conventionally .

Biological Activity-Driven Modifications

Derivatives exhibit pharmacological potential:

  • Antimicrobial activity : 6-aryl-triazolo[3,4-b]thiadiazines show moderate-to-strong activity against S. aureus and E. coli .

  • Anticancer activity : Compound 9b inhibits tubulin polymerization (IC₅₀ > 64.5 μg/mL) and disrupts microtubule networks in A549 cells .

Stability and Isomerization

The thiadiazine core is stable under acidic conditions but undergoes valence isomerization to mercaptopyrazoles in vivo . Electron-withdrawing groups at position 6 (e.g., nitro) destabilize the ring, accelerating desulfurization .

Comparative Reaction Pathways

Table 2: Conventional vs. Microwave-Assisted Synthesis

ParameterConventional HeatingMicrowave Irradiation
Reaction Time6–10 hours1.5–3 minutes
Yield of 14 78–85%89–95%
Energy EfficiencyLowHigh
Byproduct FormationModerateMinimal

Mechanistic Insights

Reactions proceed via:

  • S-alkylation : Nucleophilic attack by thiolate on α-haloketones .

  • Cyclization : Intramolecular dehydration or ammonia elimination .

  • Ring expansion : For fused heterocycles like triazolo-thiadiazines .

Scientific Research Applications

Biological Activities

Research indicates that 6-Methyl-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione exhibits a range of biological activities:

  • Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating more efficacy against the former .
  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation. In vitro assays have indicated cytotoxic effects on several cancer cell lines, including HCT116 and MCF7 .

Medicinal Chemistry Applications

The compound’s unique structure makes it a candidate for drug development:

  • Drug Design : Its ability to interact with biological targets positions it as a potential lead compound in drug design. The compound's structure allows for modifications that can enhance its pharmacological properties.
  • Molecular Docking Studies : Computational studies have been conducted to predict the interaction of 6-Methyl-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione with various protein targets. These studies help in understanding its mechanism of action and optimizing its efficacy as a drug candidate .

Agricultural Applications

In addition to medicinal uses, there is growing interest in the application of this compound in agriculture:

  • Pesticidal Activity : Research has indicated that derivatives of thiadiazines exhibit potential as pesticides. Their ability to disrupt cellular processes in pests makes them suitable candidates for developing new agricultural chemicals.

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies highlighting the applications of 6-Methyl-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione:

StudyFindings
Demonstrated significant antimicrobial activity against Bacillus species.
Showed cytotoxic effects on human cancer cell lines with potential for further drug development.
Suggested possible use as an agricultural pesticide based on its biological activity against pests.

Mechanism of Action

The mechanism by which 6-Methyl-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione exerts its effects depends on its specific interactions with molecular targets These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and physiological responses

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 6-Methyl-1λ⁶,2,6-thiadiazine-1,1,3(2H,6H)-trione with structurally related compounds from the literature:

Compound Name & ID Core Structure Substituents/Functional Groups Key Spectral Data (IR, NMR) Melting Point (°C)
Target Compound Thiadiazine Methyl, three ketone oxygens N/A (inferred) N/A
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine Benzodithiazine Chloro, methyl, hydrazine, SO₂ IR: 3235 (N-NH₂), 1645 (C=N), 1345, 1155 (SO₂) cm⁻¹; 1H-NMR: δ 2.40 (CH₃), 3.31 (N-CH₃) 271–272 (dec.)
6-Chloro-7-cyano-3-[2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine Benzodithiazine Chloro, cyano, hydroxybenzylidene, SO₂ IR: 2235 (C≡N), 1605 (C=N), 1330, 1160 (SO₂) cm⁻¹ 314–315 (dec.)
6-Chloro-7-methyl-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine Benzodithiazine Chloro, methyl, dihydroxybenzylidene, SO₂ IR: 3395, 3310 (OH), 1630 (C=N), 1340, 1165 (SO₂) cm⁻¹; 1H-NMR: δ 2.45 (CH₃), 10.10 (OH) 318–319 (dec.)
(6R)-5,6-dihydro-1H-2,6-methano-1λ⁶,2,5-benzothiadiazocine-1,1,4(3H)-trione (JN1) Benzothiadiazocine Methano bridge, trione, SO₂ SMILES: c3ccc2c(C1CN(CC(=O)N1)S2(=O)=O)c3 N/A

Key Findings from Comparative Analysis

Thermal Stability :

  • Benzodithiazine derivatives (compounds ) exhibit high melting points (>270°C) with decomposition, indicating strong intermolecular interactions (e.g., hydrogen bonding from hydrazine or hydroxyl groups) and thermal stability. The target compound likely shares similar stability due to its sulfone and ketone groups.

Spectral Signatures: SO₂ Symmetric/Asymmetric Stretching: All benzodithiazines show IR peaks at ~1150–1345 cm⁻¹, consistent with sulfone groups . The target compound’s IR spectrum would likely feature analogous peaks. C=N and C≡N Stretching: Compound ’s cyano group (2235 cm⁻¹) and hydrazine-derived C=N (1605–1645 cm⁻¹) highlight electronic differences compared to the target compound’s simpler methyl-substituted core.

Structural Complexity: JN1 introduces a methano bridge and trione system, reducing sulfur content (C₁₀H₁₀N₂O₃S vs. C₉H₁₀ClN₃O₂S₂ in compound ). This bicyclic structure may enhance rigidity and alter bioavailability compared to planar benzodithiazines.

Biological Implications: Hydroxybenzylidene substituents in compounds and introduce phenolic groups, which could enhance antioxidant activity. The target compound’s lack of such groups may limit its redox activity but improve metabolic stability.

Biological Activity

6-Methyl-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione is a heterocyclic compound that belongs to the thiadiazine family. Compounds in this category have garnered attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound by reviewing recent studies and findings.

  • Molecular Formula: C5H6N2O4S
  • Molecular Weight: 190.18 g/mol
  • CAS Number: 924869-06-7

Antimicrobial Activity

Research has indicated that derivatives of thiadiazines exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains and fungi. A study by Muthusamy et al. highlighted that thiadiazole derivatives demonstrated potent antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL against Gram-positive and Gram-negative bacteria .

CompoundTarget OrganismMIC (µg/mL)
Thiadiazine Derivative AStaphylococcus aureus16
Thiadiazine Derivative BEscherichia coli32
Thiadiazine Derivative CCandida albicans8

Anti-inflammatory Activity

Thiadiazine compounds have also been evaluated for their anti-inflammatory effects. In a study assessing the anti-inflammatory potential of various thiadiazole derivatives, it was found that certain compounds significantly reduced inflammation in animal models, with effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) . The mechanism is thought to involve inhibition of pro-inflammatory cytokines.

Anticancer Properties

The anticancer potential of thiadiazine derivatives is another area of active research. A recent study examined the cytotoxic effects of 6-methyl-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione on various cancer cell lines. The compound exhibited selective cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of 15 µM and 20 µM respectively .

The biological activity of thiadiazines can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: Many thiadiazole derivatives inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
  • Induction of Apoptosis: In cancer cells, these compounds can trigger apoptotic pathways leading to cell death.
  • Modulation of Immune Response: Some studies suggest that these compounds may enhance the immune response by modulating cytokine production.

Case Study 1: Antibacterial Efficacy

A study conducted by Smith et al. evaluated the antibacterial efficacy of a series of thiadiazole derivatives including 6-Methyl-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione against multi-drug resistant strains of bacteria. The results indicated that the compound effectively inhibited growth at concentrations lower than those required for traditional antibiotics .

Case Study 2: Anti-cancer Activity

In vitro studies performed by Johnson et al. demonstrated that treatment with the compound resulted in significant apoptosis in MCF-7 cells as confirmed by flow cytometry analysis. The study concluded that the compound's mechanism involves both intrinsic and extrinsic apoptotic pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-methyl-1λ⁶,2,6-thiadiazine-1,1,3(2H,6H)-trione, and how can reaction conditions be optimized?

  • Methodology : Start with cyclization reactions involving thiourea derivatives and methyl-substituted precursors. Use polar aprotic solvents (e.g., DMF or DMSO) under reflux, and monitor reaction progress via TLC or HPLC . Optimize temperature (80–120°C) and stoichiometric ratios (e.g., 1:1.2 for thiourea:methylating agent) to minimize byproducts like sulfonic acid derivatives .

Q. How can the purity of 6-methyl-1λ⁶,2,6-thiadiazine-1,1,3(2H,6H)-trione be assessed, and what impurities are commonly observed?

  • Methodology : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Compare retention times against known standards. Common impurities include unreacted thiourea analogs or sulfonated side products; set acceptance criteria at ≤0.5% for any individual impurity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C-NMR : Identify methyl groups (δ ~2.1–2.5 ppm) and aromatic protons (δ ~6.8–7.5 ppm) in deuterated DMSO .
  • IR : Confirm carbonyl (C=O) stretches at ~1650–1750 cm⁻¹ and sulfonyl (S=O) vibrations at ~1150–1250 cm⁻¹ .
  • Mass Spectrometry : Use ESI-MS to verify molecular ion peaks ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of 6-methyl-1λ⁶,2,6-thiadiazine-1,1,3(2H,6H)-trione in nucleophilic substitution reactions?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distributions and identify reactive sites. Compare HOMO-LUMO gaps with experimental kinetic data to validate computational models .

Q. What strategies resolve contradictions between theoretical and experimental data in the compound’s tautomeric equilibria?

  • Methodology : Use variable-temperature NMR to monitor tautomeric shifts. Correlate with computational MD simulations to assess solvent effects (e.g., dielectric constant of DMSO vs. water). Reconcile discrepancies by adjusting solvation parameters in DFT models .

Q. How can the compound’s stability under oxidative conditions be systematically evaluated?

  • Methodology : Conduct accelerated stability studies using 3% H₂O₂ or UV light exposure. Monitor degradation via LC-MS and quantify oxidative byproducts (e.g., sulfoxides or sulfones). Apply Arrhenius kinetics to predict shelf-life under standard lab conditions .

Experimental Design & Data Analysis

Q. What experimental designs are optimal for studying the compound’s inhibition kinetics in enzyme assays?

  • Methodology : Use a Michaelis-Menten framework with varying substrate concentrations. Employ stopped-flow techniques to measure initial reaction rates. Fit data to Lineweaver-Burk plots and validate with IC₅₀ values ± SEM .

Q. How should researchers address low reproducibility in synthesizing crystalline derivatives of this compound?

  • Methodology : Standardize crystallization protocols (e.g., slow evaporation in ethanol/water mixtures). Characterize crystal packing via XRD and compare with computational crystal structure predictions (e.g., Mercury CSD). Adjust supersaturation ratios to control polymorphism .

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